molecular formula C21H21ClN2O2S B11372059 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide

Cat. No.: B11372059
M. Wt: 400.9 g/mol
InChI Key: MWZZMHURZFONGX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and propoxybenzamide groups. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The chlorophenyl group enhances its binding affinity, while the propoxybenzamide group contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C21H21ClN2O2S/c1-2-13-26-19-9-5-15(6-10-19)20(25)23-12-11-18-14-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,14H,2,11-13H2,1H3,(H,23,25)

InChI Key

MWZZMHURZFONGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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